Cas no 13493-74-8 (4-Cinnolinamine, 6-nitro-)

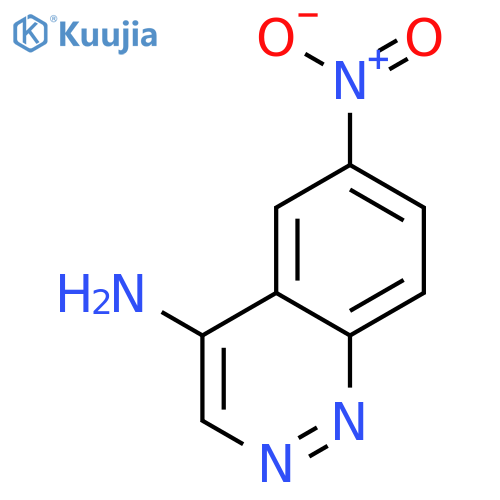

4-Cinnolinamine, 6-nitro- structure

商品名:4-Cinnolinamine, 6-nitro-

4-Cinnolinamine, 6-nitro- 化学的及び物理的性質

名前と識別子

-

- 4-Cinnolinamine, 6-nitro-

- 13493-74-8

- A925533

- 6-Nitrocinnolin-4-amine

-

- インチ: InChI=1S/C8H6N4O2/c9-7-4-10-11-8-2-1-5(12(13)14)3-6(7)8/h1-4H,(H2,9,11)

- InChIKey: NBOVKMJBSNJORL-UHFFFAOYSA-N

- ほほえんだ: NC1=C2C=C([N+]([O-])=O)C=CC2=NN=C1

計算された属性

- せいみつぶんしりょう: 190.04907545g/mol

- どういたいしつりょう: 190.04907545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 97.6Ų

4-Cinnolinamine, 6-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A545069-1g |

6-Nitrocinnolin-4-amine |

13493-74-8 | 97% | 1g |

$930.0 | 2025-02-21 | |

| Chemenu | CM494846-1g |

6-Nitrocinnolin-4-amine |

13493-74-8 | 97% | 1g |

$*** | 2023-03-30 | |

| Alichem | A449041879-1g |

6-Nitrocinnolin-4-amine |

13493-74-8 | 97% | 1g |

930.24 USD | 2021-06-11 |

4-Cinnolinamine, 6-nitro- 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

13493-74-8 (4-Cinnolinamine, 6-nitro-) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13493-74-8)4-Cinnolinamine, 6-nitro-

清らかである:99%

はかる:1g

価格 ($):837.0